

Velusetrag Hydrochloride for Gastroparesis: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Velusetrag hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Velusetrag hydrochloride** (formerly TD-5108), an investigational drug for the treatment of gastroparesis. It details the mechanism of action, pharmacology, clinical trial data, and experimental protocols relevant to its development.

Introduction to Gastroparesis and Velusetrag

Gastroparesis is a debilitating gastrointestinal (GI) disorder characterized by delayed gastric emptying in the absence of any mechanical obstruction.[1][2][3] Symptoms can be severe and chronic, including nausea, vomiting, early satiety, bloating, and upper abdominal pain, which can lead to dehydration, malnutrition, and a significant reduction in quality of life.[4] The condition is most commonly idiopathic or a complication of diabetes mellitus.[5] Current therapeutic options are limited, and some prokinetic agents have been associated with significant side effects, creating a substantial unmet medical need for safer and more effective treatments.[6][7]

Velusetrag is an oral, once-daily, potent, and highly selective 5-hydroxytryptamine receptor 4 (5-HT4) agonist being investigated for GI motility disorders.[4][5][6][8][9] Its high selectivity for the 5-HT4 receptor suggests a potential for a favorable safety profile, particularly concerning cardiovascular effects that have limited older, less selective agents.[6][10][11] In 2016, the U.S. Food and Drug Administration (FDA) granted Fast Track designation to Velusetrag for the treatment of symptoms associated with diabetic and idiopathic gastroparesis.[4]



Mechanism of Action

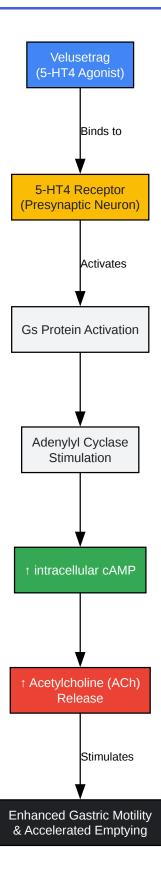
Velusetrag exerts its prokinetic effects by acting as a high-affinity agonist at the 5-HT4 receptor. These receptors are widely distributed throughout the gastrointestinal tract, and their activation is a key mechanism in regulating GI motility.

Signaling Pathway:

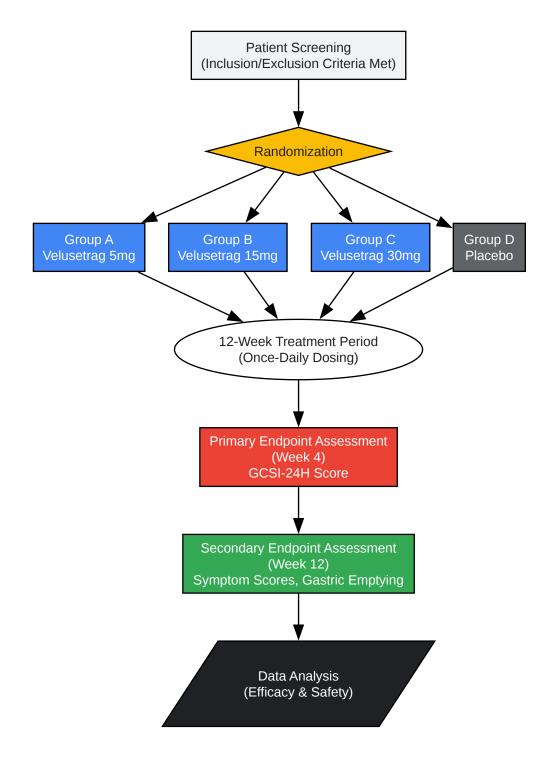
- Binding: Velusetrag binds to the 5-HT4 receptors located on presynaptic terminals of cholinergic neurons in the enteric nervous system.
- Activation: This binding activates the Gs alpha subunit of the G-protein coupled receptor.
- Adenylyl Cyclase Stimulation: The activated Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
- Neurotransmitter Release: Elevated cAMP levels promote the release of acetylcholine (ACh).
- Prokinetic Effect: ACh then acts on muscarinic receptors on smooth muscle cells, stimulating contractions and enhancing gastrointestinal motility, including the acceleration of gastric emptying.

A key feature of Velusetrag is its high selectivity. It has demonstrated no significant affinity for other receptor types, including other serotonin receptors (5-HT1, 5-HT2, 5-HT3), dopamine receptors, or the hERG potassium channel, which is associated with cardiac side effects.[6][10] [11][12][13] This selectivity is anticipated to provide a better safety and tolerability profile compared to previous generations of prokinetic drugs.[6]









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